Cas no 15837-41-9 (5-Hydroxypyrimidin-4(1H)-one)
5-Hydroxypyrimidin-4(1H)-one Chemical and Physical Properties
Names and Identifiers
-
- 5-hydroxy-1,4-dihydropyrimidin-4-one
- 5-Hydroxy-4(1H)-pyrimidinone
- 4(1H)-PYRIMIDINONE, 5-HYDROXY-
- 5-Hydroxypyrimidin-4(1H)-one
- 5-Hydroxypyrimidin-4(3H)-one
- 5-hydroxy-1H-pyrimidin-6-one
- 5-Hydroxypyrimidin-4(3H)
- 4(1H)-Pyrimidinone, 5-hydroxy- (9CI)
- 5-hydroxy-3,4-dihydropyriMidin-4-one
- 5-Hydroxy-1,4-dihydropyrimidin-4-one 5-Hydroxy-4(1H)-pyrimidinone
- 4,5-dihydroxypyrimidine
- 5-hydroxypyrimidin-4-one
- 5-hydroxy-1H-pyrimidin-4-one
- 5-oxidanyl-1H-pyrimidin-6-one
- 5-Hydroxypyrimidine-4(3H)-one
- URCOLWAKIPNTEM-UHFFFAOYSA-N
- J-517604
- DTXSID50329157
- SB57338
- 1822936-00-4
- AKOS015910180
- FT-0645864
- AMY123
- SB57241
- 15837-41-9
- DS-3020
- SCHEMBL1684155
- AKOS006347684
- CS-0157782
- A809923
- 4(1H)-Pyrimidinone,5-hydroxy-
- MFCD11656602
- DS-1338
- SY112682
- F88704
- MFCD18785651
- 4(3H)-Pyrimidinone, 5-hydroxy-
- pyrimidine, 4,5-dihydroxy-
- 5-HYDROXY-3H-PYRIMIDIN-4-ONE
-
- MDL: MFCD11656602
- Inchi: 1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-2,7H,(H,5,6,8)
- InChI Key: URCOLWAKIPNTEM-UHFFFAOYSA-N
- SMILES: OC1=CN=CNC1=O
Computed Properties
- Exact Mass: 112.02700
- Monoisotopic Mass: 112.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.7
- XLogP3: -0.9
Experimental Properties
- Density: 1.55
- Boiling Point: 308.6°C at 760 mmHg
- Flash Point: 140.4°C
- Refractive Index: 1.648
- PSA: 65.98000
- LogP: -0.52450
5-Hydroxypyrimidin-4(1H)-one Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
5-Hydroxypyrimidin-4(1H)-one Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Hydroxypyrimidin-4(1H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 079737-250mg |
5-Hydroxy-4(1H)-pyrimidinone |
15837-41-9 | 97% | 250mg |
£26.00 | 2022-03-01 | |
| Fluorochem | 079737-1g |
5-Hydroxy-4(1H)-pyrimidinone |
15837-41-9 | 97% | 1g |
£83.00 | 2022-03-01 | |
| Fluorochem | 079737-5g |
5-Hydroxy-4(1H)-pyrimidinone |
15837-41-9 | 97% | 5g |
£230.00 | 2022-03-01 | |
| ChemScence | CS-0157782-250mg |
5-Hydroxypyrimidin-4(3H)-one |
15837-41-9 | 250mg |
$52.0 | 2022-04-27 | ||
| ChemScence | CS-0157782-1g |
5-Hydroxypyrimidin-4(3H)-one |
15837-41-9 | 1g |
$128.0 | 2022-04-27 | ||
| ChemScence | CS-0157782-5g |
5-Hydroxypyrimidin-4(3H)-one |
15837-41-9 | 5g |
$469.0 | 2022-04-27 | ||
| ChemScence | CS-0157782-10g |
5-Hydroxypyrimidin-4(3H)-one |
15837-41-9 | 10g |
$914.0 | 2022-04-27 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LO374-5g |
5-Hydroxypyrimidin-4(1H)-one |
15837-41-9 | 98% | 5g |
5242CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LO374-1g |
5-Hydroxypyrimidin-4(1H)-one |
15837-41-9 | 98% | 1g |
1312.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LO374-250mg |
5-Hydroxypyrimidin-4(1H)-one |
15837-41-9 | 98% | 250mg |
567CNY | 2021-05-08 |
5-Hydroxypyrimidin-4(1H)-one Suppliers
5-Hydroxypyrimidin-4(1H)-one Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5-Hydroxypyrimidin-4(1H)-one
5-Hydroxypyrimidin-4(1H)-one (CAS No. 15837-41-9): An Overview of Its Properties, Applications, and Recent Research Developments
5-Hydroxypyrimidin-4(1H)-one (CAS No. 15837-41-9) is a compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structural properties and potential applications. This pyrimidine derivative is characterized by the presence of a hydroxyl group at the 5-position and a keto group at the 4-position, making it a versatile molecule with a wide range of biological activities.
The chemical structure of 5-Hydroxypyrimidin-4(1H)-one consists of a six-membered ring with two nitrogen atoms and one oxygen atom. The hydroxyl group at the 5-position can participate in hydrogen bonding, which is crucial for its interactions with various biological targets. The keto group at the 4-position adds to its reactivity and can undergo various chemical transformations, making it an attractive scaffold for drug design and synthesis.
In recent years, 5-Hydroxypyrimidin-4(1H)-one has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its role as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that derivatives of 5-Hydroxypyrimidin-4(1H)-one can inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that plays a crucial role in de novo pyrimidine biosynthesis. This inhibition has been linked to antiproliferative effects in cancer cells, making it a potential lead compound for cancer therapy.
Beyond its potential as an anticancer agent, 5-Hydroxypyrimidin-4(1H)-one has also shown promise in other therapeutic areas. Research has demonstrated that certain derivatives of this compound can modulate the activity of adenosine receptors, which are involved in various physiological processes such as inflammation and pain sensation. This makes 5-Hydroxypyrimidin-4(1H)-one a valuable scaffold for developing drugs targeting these receptors.
The synthetic accessibility of 5-Hydroxypyrimidin-4(1H)-one is another factor contributing to its popularity in research. Various synthetic routes have been developed to prepare this compound and its derivatives efficiently. One common approach involves the condensation of urea or thiourea with β-keto esters or β-diketones, followed by cyclization to form the pyrimidine ring. These synthetic methods have been optimized to yield high-purity products suitable for biological evaluation.
In addition to its therapeutic potential, 5-Hydroxypyrimidin-4(1H)-one has also been explored for its use as a probe molecule in biochemical assays. Its ability to form stable complexes with metal ions and its fluorescence properties make it useful for studying enzyme kinetics and protein interactions. For example, it has been used as a fluorescent probe to monitor the activity of metalloenzymes involved in DNA repair processes.
The pharmacokinetic properties of 5-Hydroxypyrimidin-4(1H)-one and its derivatives are also an important area of research. Studies have shown that these compounds exhibit good oral bioavailability and favorable pharmacokinetic profiles, which are essential for their development as therapeutic agents. However, further optimization may be required to improve their metabolic stability and reduce potential side effects.
In conclusion, 5-Hydroxypyrimidin-4(1H)-one (CAS No. 15837-41-9) is a versatile compound with significant potential in various fields of research and development. Its unique structural features, synthetic accessibility, and diverse biological activities make it an attractive target for drug discovery and other applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, solidifying its position as an important molecule in the scientific community.
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